Doranidazole - 161903-10-2

Doranidazole

Catalog Number: EVT-266307
CAS Number: 161903-10-2
Molecular Formula: C8H13N3O6
Molecular Weight: 247.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doranidazole, also known as PR-000350; PR-350; RP-343; PR-69, is radiosensitizer and potentially for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. PR-350 was an effective hypoxic cell radiosensitizer for a human small cell lung cancer in vivo, in which necrotic change was dominant following irradiation. The magnitude of radiosensitization of tumors by doranidazole is dependent on the oxygenation status of the tumors and that doranidazole may be useful in increasing the response of hypoxic human pancreatic tumor to IORT.
Source and Classification

Doranidazole is synthesized from various precursor compounds, particularly through modifications of existing nitroimidazole frameworks. It is classified under the broader category of radiosensitizers and is specifically noted for its application in oncological therapeutics, particularly in combination with radiotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Doranidazole involves several steps, primarily focusing on the functionalization of nitroimidazole derivatives. One notable method includes the reaction of chloromethanesulfonyl chloride with commercially available acetonides to yield chlorinated intermediates. Subsequent alkylation reactions with 2-nitroimidazole lead to the formation of sulfonamide derivatives, which are essential for enhancing solubility and biological activity.

Key steps in the synthesis include:

  1. Formation of Sulfonamide: The reaction of 2-nitroimidazole with various alkylating agents to form sulfonamide intermediates.
  2. Deprotection: Removal of protective groups from intermediates to yield active compounds.
  3. Optimization for Aqueous Solubility: The introduction of diol and triol groups has been shown to improve solubility, facilitating better bioavailability .
Molecular Structure Analysis

Structure and Data

Doranidazole possesses a complex molecular structure characterized by a nitro group attached to an imidazole ring. The presence of sulfonamide functionalities enhances its pharmacological properties. The molecular formula can be represented as C10H12N4O4SC_{10}H_{12}N_4O_4S, with a molecular weight of approximately 288.29 g/mol.

The structural analysis reveals key features:

  • Nitro Group: Essential for its radiosensitizing activity.
  • Imidazole Ring: Provides stability and contributes to its biological interactions.
  • Sulfonamide Linkage: Enhances solubility and modifies pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Doranidazole undergoes various chemical reactions that are crucial for its activity:

  • Reduction Reactions: In hypoxic environments, Doranidazole is reduced to form reactive intermediates that can induce DNA damage.
  • Radical Formation: The compound generates free radicals upon reduction, which interact with cellular components leading to cytotoxic effects .
  • DNA Interaction: The reactive species formed can cause single-strand and double-strand breaks in DNA, thereby sensitizing tumor cells to radiation therapy.
Mechanism of Action

Process and Data

The mechanism of action for Doranidazole primarily involves its role as a radiosensitizer in hypoxic tumor environments:

  1. Hypoxia Targeting: Doranidazole preferentially accumulates in hypoxic cells where it undergoes reduction.
  2. Reactive Species Generation: This reduction leads to the formation of free radicals that can damage cellular macromolecules, particularly DNA.
  3. Enhanced Radiation Effects: By inducing additional DNA damage, Doranidazole enhances the efficacy of radiation therapy, leading to increased tumor cell death compared to radiation alone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doranidazole exhibits several notable physical and chemical properties:

  • Solubility: Enhanced aqueous solubility due to the incorporation of sulfonamide and alcohol groups.
  • Stability: The compound shows stability under physiological conditions but is reactive under hypoxic conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for nitroimidazoles.

These properties make Doranidazole suitable for intravenous administration in clinical settings.

Applications

Scientific Uses

Doranidazole has significant potential applications in oncology:

  • Radiosensitization in Cancer Therapy: It is primarily studied for use alongside radiotherapy to improve treatment outcomes in tumors characterized by hypoxia.
  • Preclinical Studies: Various studies have demonstrated its effectiveness in enhancing tumor response rates when combined with radiation .
  • Potential for Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to further enhance anticancer efficacy.

Properties

CAS Number

161903-10-2

Product Name

Doranidazole

IUPAC Name

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1

InChI Key

FIITXXIVUIXYMI-RQJHMYQMSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Solubility

Soluble in DMSO

Synonyms

(2RSs,3SR)-3-((2-nitroimidazol-1-yl)methoxy)butane-1,2,4-triol
doranidazole
PR 350
PR-350

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.